molecular formula C17H12Cl2N2O B3037401 2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine CAS No. 478029-23-1

2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

Cat. No. B3037401
CAS RN: 478029-23-1
M. Wt: 331.2 g/mol
InChI Key: RYJNIAMKYHXAOS-UHFFFAOYSA-N
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Description

The compound “2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with a 4-chloro-2-methylphenoxy group and a 4-chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Anticancer Properties

This compound has shown promise as an anticancer agent. Researchers have synthesized derivatives based on its structure modification, resulting in potent histone deacetylase inhibitors (HDACIs). These derivatives selectively inhibit the proliferation of colon cancer cells . The inhibitory actions were specific to cancerous cells, making it a potential candidate for further investigation.

Future Prospects

Given its promising anticancer properties, researchers may explore further modifications to enhance selectivity, bioavailability, and safety profiles. Additionally, investigations into its mechanism of action and potential synergies with existing therapies are warranted.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies on this compound, it’s difficult to provide a detailed analysis .

Safety and Hazards

Without specific studies or data on this compound, it’s difficult to provide information on its safety and potential hazards .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on clinical trials and drug development .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-11-8-15(19)6-7-16(11)22-17-20-9-13(10-21-17)12-2-4-14(18)5-3-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJNIAMKYHXAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195028
Record name 2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine

CAS RN

478029-23-1
Record name 2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478029-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-2-methylphenoxy)-5-(4-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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